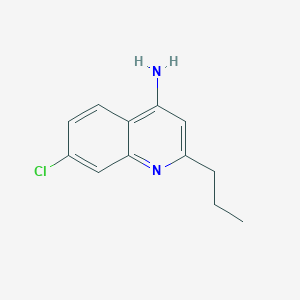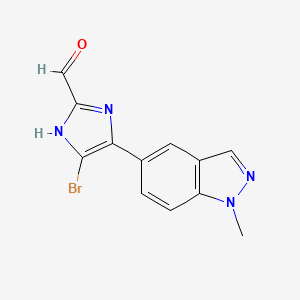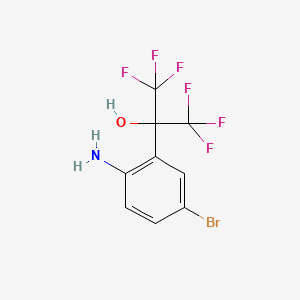
1-(5-Chloro-3-pyridyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-3-pyridyl)-2-pyrrolidinone is a chemical compound that belongs to the class of pyrrolidinones, which are known for their diverse applications in various fields This compound is characterized by the presence of a pyridyl group substituted with a chlorine atom at the 5-position and a pyrrolidinone ring
准备方法
The synthesis of 1-(5-Chloro-3-pyridyl)-2-pyrrolidinone can be achieved through several routes. One common method involves the reaction of 5-chloro-3-pyridinecarboxylic acid with a suitable amine under specific conditions to form the desired pyrrolidinone derivative. The reaction typically requires the use of a coupling agent such as EDCI or DCC and a catalyst like DMAP to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial production methods may involve the optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
化学反应分析
1-(5-Chloro-3-pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield pyrrolidinone derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted pyridyl ring, where nucleophiles such as amines or thiols replace the chlorine atom to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted pyrrolidinones and pyridyl derivatives.
科学研究应用
1-(5-Chloro-3-pyridyl)-2-pyrrolidinone has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of 1-(5-Chloro-3-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular metabolic pathway. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
1-(5-Chloro-3-pyridyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
5-Chloro-3-pyridinol: This compound has a hydroxyl group instead of a pyrrolidinone ring, leading to different chemical reactivity and applications.
5-Chloro-3-pyridinecarboxylic acid: This compound contains a carboxylic acid group, which makes it more acidic and suitable for different types of chemical reactions.
5-Chloro-3-pyridineboronic acid: This boronic acid derivative is used in cross-coupling reactions and has applications in organic synthesis and material science.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C9H9ClN2O |
|---|---|
分子量 |
196.63 g/mol |
IUPAC 名称 |
1-(5-chloropyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9ClN2O/c10-7-4-8(6-11-5-7)12-3-1-2-9(12)13/h4-6H,1-3H2 |
InChI 键 |
KPIKHLCCLOCZOR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)C2=CC(=CN=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13707465.png)
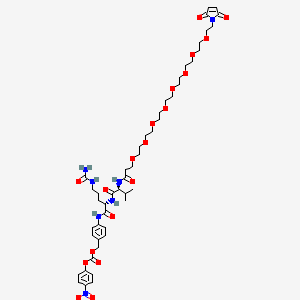


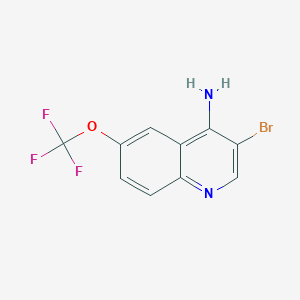
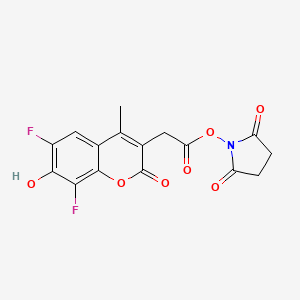

![2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate](/img/structure/B13707506.png)


